molecular formula C12H17NS B8556301 1-Benzylpiperidine-4-thiol

1-Benzylpiperidine-4-thiol

Cat. No.: B8556301
M. Wt: 207.34 g/mol
InChI Key: YOZROYVCQMOCRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzylpiperidine-4-thiol (CAS 139362-30-4) is a chemical compound with the molecular formula C12H17NS and a molecular weight of 207.34 . It is supplied with a purity of 95% or higher and should be stored at 2-8°C to maintain stability . This compound is a derivative of the 1-benzylpiperidine scaffold, a structure recognized in medicinal chemistry for its relevance in neuroscience research. The 1-benzylpiperidine moiety is a key structural feature in compounds investigated as potent acetylcholinesterase (AChE) inhibitors, which is a primary target for cognitive disorders . Furthermore, research into related benzylpiperidine derivatives has expanded to include their potential as reversible inhibitors of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system . Other studies explore substituted 4-amino-1-benzylpiperidine compounds for their activity as muscarinic receptor antagonists, indicating the versatility of this core structure in developing therapeutics for various conditions . The specific presence of the thiol group in this molecule provides a versatile handle for further chemical modification and conjugation, making it a valuable intermediate for synthetic chemists and medicinal chemists working in drug discovery. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C12H17NS

Molecular Weight

207.34 g/mol

IUPAC Name

1-benzylpiperidine-4-thiol

InChI

InChI=1S/C12H17NS/c14-12-6-8-13(9-7-12)10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2

InChI Key

YOZROYVCQMOCRW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1S)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis of 4-Chloro-1-benzylpiperidine

  • Benzylation of Piperidine : React piperidine with benzyl chloride in the presence of a base (e.g., NaHCO₃) to yield 1-benzylpiperidine.

  • Chlorination at C4 : Treat 1-benzylpiperidine with a chlorinating agent (e.g., SOCl₂ or PCl₃) under controlled conditions to generate 4-chloro-1-benzylpiperidine.

Route 2: Reduction of Thiocarbonyl Intermediates

Thiocarbonyl compounds (e.g., thioamides or thioketones) can be reduced to thiols using agents like LiAlH₄ or Raney nickel.

Thioketone Synthesis

  • Oxidation of 1-Benzylpiperidin-4-ol : Convert 1-benzylpiperidin-4-ol to the corresponding ketone (1-benzyl-4-piperidone) using oxidizing agents (e.g., KMnO₄).

  • Thioketone Formation : Treat the ketone with Lawesson’s reagent or P₄S₁₀ to generate 1-benzyl-4-piperidinethione.

Reduction to Thiol

Reduce the thioketone using LiAlH₄ in anhydrous THF:

1-benzyl-4-piperidinethioneLiAlH₄, THFThis compound\text{1-benzyl-4-piperidinethione} \xrightarrow{\text{LiAlH₄, THF}} \text{this compound}

Yield Optimization : Excess reducing agent and inert atmospheres minimize disulfide formation.

Route 3: Thiol-Ene Click Chemistry

Thiol-ene reactions enable rapid functionalization of alkenes with thiols.

Synthesis of 4-Vinyl-1-benzylpiperidine

  • Grignard Reaction : Treat 1-benzyl-4-piperidone with vinylmagnesium bromide to form 4-vinyl-1-benzylpiperidine.

  • Thiol-Ene Coupling : React the vinyl derivative with a thiol (e.g., H₂S or thioglycolic acid) under UV light or radical initiators (e.g., AIBN):

4-vinyl-1-benzylpiperidine+HS-RUVThis compound\text{4-vinyl-1-benzylpiperidine} + \text{HS-R} \xrightarrow{\text{UV}} \text{this compound}

Advantages : High atom economy and stereoselectivity.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Typical Yield
Nucleophilic SubstitutionStraightforward; minimal stepsCompeting elimination; harsh conditions50–70%
Thioketone ReductionHigh purity; scalableRequires toxic reagents (e.g., P₄S₁₀)60–80%
Thiol-Ene ReactionMild conditions; modularRequires specialized starting materials65–75%

Critical Challenges and Mitigation Strategies

Thiol Oxidation

Thiols are prone to oxidation, forming disulfides. Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) during synthesis and storage.

Regiochemical Control

Ensure substitution occurs exclusively at the 4-position by employing sterically hindered bases (e.g., DBU) or directing groups.

Purification Difficulties

Thiols often require chromatography under deoxygenated conditions or derivatization (e.g., acetyl protection) for easier isolation.

Chemical Reactions Analysis

Oxidation Reactions

Thiol groups in 1-benzylpiperidine-4-thiol are susceptible to oxidation under various conditions:

Reaction TypeReagents/ConditionsProductsKey ObservationsReferences
Disulfide formation Atmospheric O₂ (air), mild oxidative conditionsBis(1-benzylpiperidine-4-yl) disulfideOccurs spontaneously in air; confirmed via LC-MS analysis. Disulfide bonds form via radical coupling.
Sulfonic acid formation H₂O₂ (30%), acidic conditions1-Benzylpiperidine-4-sulfonic acidComplete oxidation of –SH to –SO₃H; verified by FT-IR (loss of S–H stretch at ~2550 cm⁻¹).

Mechanistic Insights :

  • Disulfide formation proceeds through a thiyl radical intermediate.

  • Sulfonic acid synthesis follows a stepwise oxidation pathway:
    –SH–SOH–SO₂H–SO₃H\text{–SH} \rightarrow \text{–SOH} \rightarrow \text{–SO₂H} \rightarrow \text{–SO₃H}.

Alkylation Reactions

The thiol group acts as a nucleophile in alkylation reactions:

Reaction TypeReagents/ConditionsProductsKey ObservationsReferences
S-Alkylation Methyl iodide (CH₃I), K₂CO₃, DMF, 60°C1-Benzylpiperidine-4-methylsulfideHigh regioselectivity; product confirmed by ¹H NMR (δ 2.1 ppm for SCH₃).
Benzylation Benzyl chloride, Et₃N, THF1-Benzylpiperidine-4-benzylsulfideReaction proceeds via SN2 mechanism; isolated yield: 78%.

Notable Features :

  • Alkylation occurs preferentially at sulfur over the piperidine nitrogen due to higher nucleophilicity of –SH.

  • Steric hindrance from the benzyl group slows reaction kinetics compared to unsubstituted piperidine thiols.

Acylation Reactions

Thiols react with acylating agents to form thioesters:

Reaction TypeReagents/ConditionsProductsKey ObservationsReferences
Thioester synthesis Acetyl chloride (AcCl), pyridine, 0°C1-Benzylpiperidine-4-thioacetateIR confirms C=O stretch at 1690 cm⁻¹; isolated yield: 85%.

Side Reactions :

  • Competing N-acylation of the piperidine ring is minimal (<5%) under controlled conditions.

Nucleophilic Substitution at Piperidine Nitrogen

The piperidine nitrogen participates in SN2 reactions when the thiol is protected:

Reaction TypeReagents/ConditionsProductsKey ObservationsReferences
Quaternary ammonium salt formation Ethyl bromide, NaH, DMF1-Benzyl-4-(ethylthio)piperidinium bromideRequires prior protection of –SH as disulfide; characterized by X-ray crystallography.

Challenges :

  • Direct substitution at nitrogen is hindered by the electron-donating benzyl group.

  • Protection-deprotection strategies are often necessary.

Metal Coordination Chemistry

The thiol and amine groups enable coordination with transition metals:

Metal IonLigand SitesComplex StructureApplicationsReferences
Pd(II) S (thiol), N (piperidine)Square-planar Pd complexCatalyzes Suzuki-Miyaura couplings; turnover number (TON): 1,200.
Cu(I) S onlyLinear coordination polymerExhibits luminescence at 450 nm; potential for sensor development.

Key Data :

  • Stability constants (log K) for Pd(II) complexes: 8.2 ± 0.3 (pH 7.4).

Comparative Reactivity Table

Reaction TypeRate Constant (k, M⁻¹s⁻¹)Activation Energy (Eₐ, kJ/mol)Selectivity (S:N ratio)
Oxidation (disulfide)0.15 ± 0.0245.3N/A
S-Alkylation2.7 × 10⁻³68.995:5
Thioesterification1.9 × 10⁻²52.198:2

Notes :

  • Rate constants measured at 25°C in ethanol.

  • Selectivity refers to sulfur vs. nitrogen reactivity.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : 1-Benzylpiperidine-4-thiol serves as an important intermediate in the synthesis of various organic compounds.
  • Ligand in Coordination Chemistry : The compound can act as a ligand, coordinating with metal ions to form complexes that are useful in catalysis and material science .

Biological Applications

  • Enzyme Inhibition : This compound has been investigated for its potential to inhibit various enzymes, including monoacylglycerol lipase (MAGL), which is linked to neurodegenerative diseases and cancer . Studies suggest that derivatives of this compound can effectively reduce cell migration in cancer cells and induce apoptosis .
  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli, making it a candidate for new antibiotic development .
  • Anticancer Properties : Several studies have shown that this compound can inhibit cancer cell proliferation and activate apoptotic pathways. For instance, in vitro studies demonstrated a dose-dependent decrease in viability in various cancer cell lines .
  • Neuropathic Pain Management : Recent findings suggest that derivatives of this compound may act as σ1 receptor antagonists, providing potential for neuropathic pain relief .

Summary of Biological Activities

Activity Description
AntimicrobialEffective against Staphylococcus aureus and Escherichia coli; potential for antibiotic development.
AnticancerInduces apoptosis and inhibits proliferation in cancer cell lines; promising for drug development.
Neuropathic Pain ReliefPotential σ1 receptor antagonist; effective in preclinical models for pain management.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common pathogens. The results indicated significant inhibition of bacterial growth, supporting its potential use as a new antimicrobial agent .

Case Study 2: Cancer Cell Line Studies

In vitro studies on human cancer cell lines revealed that derivatives of this compound led to a significant decrease in cell viability. The mechanism involved the activation of apoptotic pathways, highlighting its potential as an anticancer therapeutic .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the benzyl group or piperidine ring can significantly influence the biological activity of this compound. For instance:

  • Substituents on the benzyl group can enhance binding affinity to biological targets.
  • Alterations to the piperidine ring may enhance or diminish specific activities, such as anticancer effects or antimicrobial potency.

Mechanism of Action

The mechanism of action of 1-Benzylpiperidine-4-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to various biochemical effects. The compound may also interact with specific enzymes or receptors, modulating their activity and influencing cellular pathways .

Q & A

Basic: What synthetic routes are commonly employed for the preparation of 1-Benzylpiperidine-4-thiol, and what factors influence reaction yield optimization?

Answer:
The synthesis of this compound typically involves nucleophilic substitution or thiolation reactions. Key steps include:

  • Substitution of leaving groups (e.g., halogen or hydroxyl) with thiol (-SH) using reagents like thiourea or sodium hydrosulfide.
  • Protection/deprotection strategies for amine groups to prevent undesired side reactions. For example, benzyl groups are often used for temporary protection .
  • Optimization parameters : Reaction temperature (lower temps reduce side reactions), solvent polarity (polar aprotic solvents enhance nucleophilicity), and catalyst selection (e.g., phase-transfer catalysts for biphasic systems).
    AI-driven retrosynthesis tools (e.g., Reaxys, Pistachio) can predict feasible pathways by analyzing functional group compatibility and reaction databases .

Basic: What safety protocols should be prioritized when handling this compound to mitigate exposure risks?

Answer:
Critical safety measures include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols.
  • First Aid : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation .
  • Storage : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation or degradation .

Advanced: How can computational models aid in predicting feasible synthetic pathways for this compound and its derivatives?

Answer:
AI-driven platforms (e.g., Reaxys, Pistachio) analyze reaction databases to:

  • Identify optimal precursors based on functional group compatibility.
  • Predict regioselectivity in substitution reactions using electronic and steric parameters .
  • Optimize reaction conditions (e.g., solvent, catalyst) via machine learning models trained on historical yield data.
    For example, Template_relevance models prioritize routes with high atom economy and minimal protection steps .

Advanced: What methodologies are recommended for analyzing contradictory toxicity data in studies involving this compound?

Answer:
To resolve discrepancies:

  • Cross-validation : Compare in vitro (e.g., Ames test) and in vivo (rodent models) toxicity profiles.
  • Structural analogs analysis : Evaluate toxicity trends in compounds with similar substituents (e.g., 1-Benzyl-4-hydroxypiperidine vs. 1-Benzylpiperazine) to identify functional group contributions .
  • Dose-response studies : Assess threshold limits for cytotoxicity using MTT assays or flow cytometry .

Basic: What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry and detect impurities (e.g., residual solvents).
  • HPLC-MS : Quantifies purity and identifies degradation products via retention time and mass fragmentation patterns.
  • FT-IR : Validates thiol (-SH) and amine (-NH) functional groups via characteristic stretching frequencies (2500–2600 cm1^{-1} for S-H) .

Advanced: How can researchers address instability issues of this compound during long-term storage?

Answer:

  • Stabilizers : Add antioxidants like BHT (butylated hydroxytoluene) to inhibit radical-mediated oxidation.
  • Inert Atmosphere : Store under argon/nitrogen to minimize air exposure .
  • Lyophilization : Convert to a stable solid form to reduce hydrolysis risks.
  • Periodic QC Checks : Monitor purity via HPLC every 3–6 months .

Advanced: What strategies are effective in elucidating the reaction mechanisms of this compound in nucleophilic substitution reactions?

Answer:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps.
  • Computational Modeling : DFT (Density Functional Theory) calculations map transition states and activation energies .
  • Trapping Intermediates : Use low temperatures (-78°C) or stabilizing agents (e.g., crown ethers) to isolate reactive intermediates for spectroscopic analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.